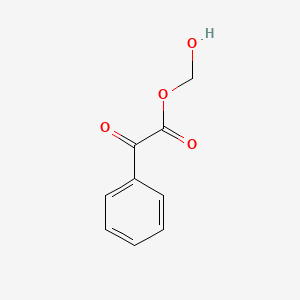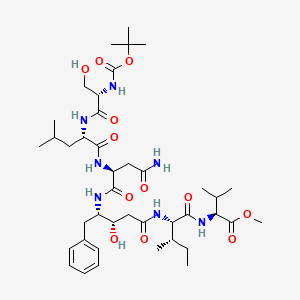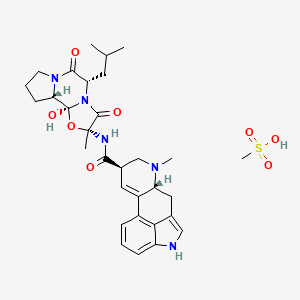
Ergosine methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ergosine methanesulfonate is a compound derived from the ergot alkaloid family, which are naturally occurring compounds produced by fungi, particularly those of the Claviceps genus . These alkaloids are known for their significant effects on the central nervous system due to their structural similarity to neurotransmitters . This compound is a methanesulfonate salt of ergosine, which is one of the ergot alkaloids.
準備方法
The preparation of ergosine methanesulfonate involves the reaction of ergosine with methanesulfonic acid. The synthetic route typically includes the following steps:
Isolation of Ergosine: Ergosine is isolated from the sclerotia of Claviceps fungi.
Reaction with Methanesulfonic Acid: Ergosine is reacted with methanesulfonic acid under controlled conditions to form this compound.
化学反応の分析
Ergosine methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Ergosine methanesulfonate has several scientific research applications:
作用機序
The mechanism of action of ergosine methanesulfonate involves its interaction with neurotransmitter receptors in the central nervous system. It binds to these receptors, mimicking the action of natural neurotransmitters and thereby affecting neural signaling pathways . This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
類似化合物との比較
Ergosine methanesulfonate can be compared with other ergot alkaloids, such as:
Ergometrine: Known for its use in obstetrics to control postpartum hemorrhage.
Ergotamine: Used in the treatment of migraines.
Ergocristine: Studied for its potential therapeutic effects.
Ergocryptine: Used in research for its effects on prolactin secretion.
This compound is unique due to its specific chemical structure and the particular effects it has on neurotransmitter receptors .
特性
CAS番号 |
2624-03-5 |
|---|---|
分子式 |
C31H41N5O8S |
分子量 |
643.8 g/mol |
IUPAC名 |
(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C30H37N5O5.CH4O3S/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5(2,3)4/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1H3,(H,2,3,4)/t18-,22-,23+,24+,29-,30+;/m1./s1 |
InChIキー |
ZXYJWXZEYMJKGE-NRUQAJJTSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
正規SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




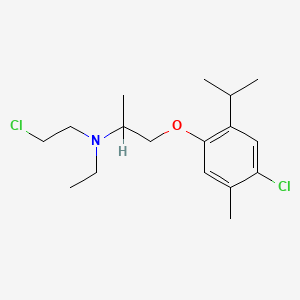
![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
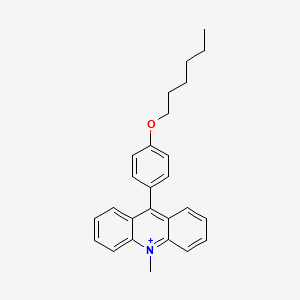
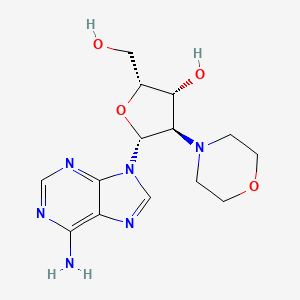


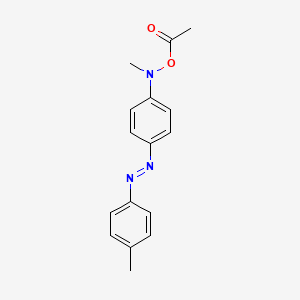

![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
